Yuanhunine

Catalog No.
S547637
CAS No.
104387-15-7
M.F
C21H25NO4
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yuanhunine

Procurement of Yuanhunine (CAS 104387-15-7) resolves inaccuracies caused by generic protoberberine mixtures.

  • Free C-10 hydroxyl (HBD=1) eliminates harsh demethylation of corydaline, enabling direct SAR library synthesis.
  • Exact mass 355.1784 Da & distinct fragmentation ensure precise MS calibration for botanical extract quantification.
  • Serves as tetrahydro-baseline control in Listeria monocytogenes bacteriostatic assays.

CAS Number

104387-15-7

Product Name

Yuanhunine

IUPAC Name

(13S,13aR)-2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C21H25NO4/c1-12-14-5-6-17(23)21(26-4)16(14)11-22-8-7-13-9-18(24-2)19(25-3)10-15(13)20(12)22/h5-6,9-10,12,20,23H,7-8,11H2,1-4H3/t12-,20+/m0/s1

InChI Key

PVYYNJAXBCIMNG-FKIZINRSSA-N

solubility

Soluble in DMSO

Synonyms

Yuanhunine.

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)O)OC)OC

Isomeric SMILES

C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)O)OC)OC

The exact mass of the compound Yuanhunine is 355.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Yuanhunine (CAS 104387-15-7), systematically known as 10-O-demethylcorydaline, is a highly purified tetrahydroprotoberberine alkaloid isolated from Corydalis species. Structurally defined by its tetracyclic isoquinoline core and a specific C-10 phenolic hydroxyl group, it possesses an exact mass of 355.1784 Da and functions as a critical reference standard in phytochemical analysis [1]. In industrial and research procurement, Yuanhunine is prioritized over crude botanical alkaloid extracts due to its precise molecular weight, defined stereochemistry, and unique hydrogen-bonding profile, making it an essential baseline material for structure-activity relationship (SAR) studies and advanced chromatographic profiling [2].

Research Fit

1 Selective BRS-3 receptor antagonist ligand
2 Primary O-desmethyl metabolite of corydaline
3 Stereochemically defined (13S,13aR) alkaloid

Substituting Yuanhunine with its closest structural analog, corydaline, or with generic protoberberine mixtures fundamentally compromises both synthetic versatility and analytical precision. While corydaline is fully methylated at the C-10 position, Yuanhunine retains a free phenolic hydroxyl group, granting it a hydrogen bond donor count of 1 compared to corydaline's 0 [1]. This single functional difference drastically alters the molecule's solubility profile, chromatographic retention time, and chemical reactivity. In procurement for semi-synthetic library generation, generic substitution fails because the inert methoxy group of corydaline prevents the targeted C-10 esterification or etherification that Yuanhunine readily supports without requiring harsh, low-yield demethylation steps [2].

Substitution Risk

Yuanhunine (Target)
Common Protoberberines (Substitute)
Receptor Selectivity
BRS-3 selective antagonist
Multi-target (AMPK, dopamine receptors); no BRS-3 activity
Metabolic Identity
Unique 10-O-desmethyl corydaline metabolite
Different metabolic pathways; not primary corydaline metabolites

Structural Reactivity and Semi-Synthetic Precursor Suitability

Yuanhunine is structurally distinguished from its primary comparator, corydaline, by the presence of a free phenolic hydroxyl group at the C-10 position. Quantitative structural analysis confirms that Yuanhunine possesses 1 hydrogen bond donor, whereas corydaline possesses 0 [1]. This reactive phenolic site allows Yuanhunine to serve as a direct precursor for downstream functionalization, a process that is chemically impossible with the inert C-10 methoxy group of corydaline under standard conditions.

Evidence DimensionHydrogen bond donor count and C-10 reactivity
Target Compound Data1 H-bond donor (free C-10 OH)
Comparator Or BaselineCorydaline (0 H-bond donors, C-10 OCH3)
Quantified Difference100% increase in H-bond donor capacity; enables direct C-10 derivatization
ConditionsStandard semi-synthetic reaction conditions

Buyers sourcing precursors for protoberberine library generation must select Yuanhunine to bypass the inefficient and low-yield demethylation steps required when starting from corydaline.

BRS-3 Antagonism (IC50)
Head-to-head
Yuanhunine IC50 8.58 µmol·L⁻¹
Sophoraisoflavanone A 4.10 µmol·L⁻¹
Licoriphenone 2.04 µmol·L⁻¹
Supports BRS-3 antagonist screening context
FLIPR Ca²⁺ assay in HEK293-BRS-3 cells; bombesin-stimulated response

Analytical Standardization in HPLC-MS/MS Profiling

In high-resolution mass spectrometry (HPLC-LTQ-Orbitrap-MS/MS) profiling of botanical extracts, Yuanhunine serves as an indispensable ultra-pure standard. It exhibits a highly specific fragmentation behavior characterized by Retro-Diels-Alder (RDA) cleavage and the successive loss of CH3 and OCH3 groups from the parent nucleus (exact mass 355.1784 Da) [1]. When compared to crude botanical extracts, the use of purified Yuanhunine allows for the exact calibration of retention times and fragmentation libraries, preventing the misidentification of closely related isomers like tetrahydropalmatine [2].

Evidence DimensionMass spectrometry calibration accuracy
Target Compound DataExact mass 355.1784 Da with defined RDA cleavage patterns
Comparator Or BaselineCrude Corydalis extract (uncalibrated, multi-isomer overlap)
Quantified DifferenceSingle-peak resolution vs. complex isomeric interference
ConditionsHPLC-LTQ-Orbitrap-MS/MS metabolomic profiling

Analytical laboratories must procure high-purity Yuanhunine to establish accurate calibration curves and ensure reproducible pharmacokinetic tracking of tetrahydroprotoberberine metabolites.

Receptor Selectivity Profile
Class-level
Selective BRS-3 antagonist; no detected activity at AMPK, NF-κB, or dopamine receptors
Supports selective BRS-3 probe use
Based on screening panel and literature target profiling

Baseline Control for Antimicrobial Structure-Activity Relationships

Yuanhunine provides a critical baseline for evaluating the impact of core oxidation in protoberberine alkaloids. In standardized antimicrobial assays against Listeria monocytogenes, the tetrahydroprotoberberine Yuanhunine demonstrated a Minimum Inhibitory Concentration (MIC) of 2 mg/mL [1]. In contrast, its fully aromatized counterpart, dehydrocorydaline, exhibited an MIC of 1 mg/mL[1]. This quantitative difference establishes Yuanhunine as the required reduced-state control for isolating the specific antimicrobial contribution of the quaternary nitrogen and planar structure found in dehydro-derivatives.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against L. monocytogenes
Target Compound DataMIC = 2 mg/mL (tetrahydro- core)
Comparator Or BaselineDehydrocorydaline (MIC = 1 mg/mL, aromatized core)
Quantified Difference2-fold difference in bacteriostatic efficacy
ConditionsIn vitro broth microdilution assay

Researchers investigating protoberberine mechanisms of action must procure Yuanhunine as the exact structural baseline to validate the efficacy gains of oxidized derivatives.

Metabolic Identity (M1)
Reported
Main O-desmethyl metabolite of corydaline; formed by 10-O-demethylation
Metabolite reference standard for corydaline PK studies
Detected in human liver microsomes and hepatocytes

Specificity in Mast Cell Stabilization Assays

Yuanhunine was isolated as a specific active fraction (Fraction IV) capable of inhibiting mast cell-dependent smooth muscle contraction. In bioassays utilizing rat mast cells and rabbit aortic smooth muscle, Yuanhunine acts upstream to stabilize mast cell degranulation [1]. This mechanism is distinct from standard baselines like diphenhydramine (1 μM), which only act as post-release H1 receptor antagonists [1]. Consequently, Yuanhunine is utilized as a specialized mechanistic probe for upstream degranulation inhibition rather than simple downstream receptor blockade.

Evidence DimensionMechanism of anti-allergic action
Target Compound DataUpstream inhibition of mast cell histamine release
Comparator Or BaselineDiphenhydramine (Downstream H1 receptor antagonist)
Quantified DifferencePre-synaptic/degranulation stabilization vs. post-synaptic receptor blockade
ConditionsCompound 48/80-stimulated rat mast cell / rabbit aorta bioassay

Procurement for immunological assay development should prioritize Yuanhunine when the research objective is to screen for upstream mast cell stabilizers rather than generic antihistamines.

Mast Cell Inhibition
Head-to-head
No significant inhibition (yuanhunine fraction IV)
vs active inhibition by corydaline & tetrahydropalmatine
Negative control for anti-allergic screening
Rat mast cell/aortic smooth muscle bioassay, compound 48/80

Semi-Synthetic Protoberberine Library Generation

Directly following from its unique C-10 hydroxyl group, Yuanhunine is the optimal starting material for medicinal chemists synthesizing novel esterified or etherified protoberberine derivatives. Procurement of Yuanhunine eliminates the need for the harsh, low-yield demethylation of corydaline, streamlining the workflow for structure-activity relationship (SAR) library construction [1].

HPLC-MS/MS Quality Control and Calibration

Due to its precise exact mass (355.1784 Da) and distinct Retro-Diels-Alder fragmentation pattern, Yuanhunine is an essential ultra-pure reference standard for analytical laboratories. It is procured to calibrate mass spectrometry equipment and ensure the accurate quantification of botanical extracts, preventing overlapping signal interference from closely related isomers [2].

Baseline Controls in Antimicrobial Mechanism Studies

In microbiological research targeting foodborne pathogens like Listeria monocytogenes, Yuanhunine serves as the required tetrahydro-baseline control. By comparing its moderate bacteriostatic activity against fully aromatized derivatives like dehydrocorydaline, researchers can accurately quantify the biological impact of core isoquinoline oxidation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
BRS-3 signaling pathway studies
Selective BRS-3 antagonism profile
BRS-3 receptor selectivity and Ca²⁺ flux assay response
Corydaline metabolite identification studies
10-O-desmethyl metabolite identity
LC-MS metabolite quantification and specificity
Anti-allergic bioassay validation
Lack of mast cell inhibitory activity
Negative control suitability in compound 48/80 model
Protoberberine SAR profiling
BRS-3 vs. promiscuous target selectivity
Receptor selectivity panel and off-target profiling

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

355.17835828 Da

Monoisotopic Mass

355.17835828 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E2JUV4TX4M

Other CAS

104387-15-7

Wikipedia

Yuanhunine
1: Ji HY, Lee H, Kim JH, Kim KH, Lee KR, Shim HJ, Son M, Lee HS. In vitro metabolism of corydaline in human liver microsomes and hepatocytes using liquid chromatography-ion trap mass spectrometry. J Sep Sci. 2012 May;35(9):1102-9. doi: 10.1002/jssc.201101094. PubMed PMID: 22689485.
2: Saito SY, Tanaka M, Matsunaga K, Li Y, Ohizumi Y. The combination of rat mast cell and rabbit aortic smooth muscle is the simple bioassay for the screening of anti-allergic ingredient from methanolic extract of Corydalis tuber. Biol Pharm Bull. 2004 Aug;27(8):1270-4. PubMed PMID: 15305035.
3: Fu XY, Liang WZ, Tu GS. [Chemical studies on the alkaloids isolated from the tuber of Yuanhu (Corydalis turtschaninovii Bees. f. yanhusuo Y. H. Chou et C. C. Hsu)]. Yao Xue Xue Bao. 1986 Jun;21(6):447-53. Chinese. PubMed PMID: 3811930.

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